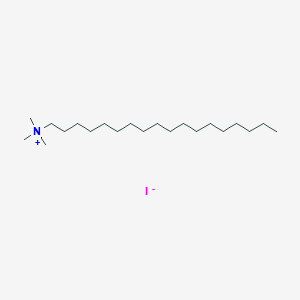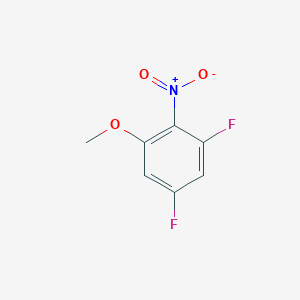
1,5-Difluoro-3-methoxy-2-nitrobenzene
概要
説明
1,5-Difluoro-3-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 1,5-Difluoro-3-methoxy-2-nitrobenzene is 1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1,5-Difluoro-3-methoxy-2-nitrobenzene is a pale-yellow to yellow-brown solid . It has a molecular weight of 189.12 .科学的研究の応用
Charge Control in SNAr Reactions
The SNAr (nucleophilic aromatic substitution) reaction mechanism demonstrates how electron-withdrawing groups such as nitro (-NO2) affect reactivity. In a study on meta-substitution with respect to the activating nitro group in dihalogenonitrobenzenes, it was found that harder nucleophiles, like methoxide anion, preferentially substitute a fluorine atom meta to the nitro group. This substitution pattern changes depending on the nucleophile's hardness, highlighting the charge-controlled nature of these reactions, which is relevant for understanding and predicting the behavior of compounds like 1,5-difluoro-3-methoxy-2-nitrobenzene in synthetic chemistry (Cervera et al., 1996).
Organomercury Compound Synthesis
The synthesis of organomercury compounds from nitrobenzene derivatives offers insight into the reactivity and potential applications of these compounds in material science and catalysis. For example, the preparation of 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene from 1-methoxy-2-nitrobenzene and mercuric trifluoroacetate shows the potential for creating organomercury compounds with specific nitrobenzene derivatives, including 1,5-difluoro-3-methoxy-2-nitrobenzene (Deacon et al., 1984).
Nitroaromatic Compound Sensing
CdSe quantum dots capped with PAMAM dendrimers have been utilized for the detection of trace amounts of nitroaromatic compounds, an application critical in environmental monitoring, public security, and forensics. This demonstrates the potential use of 1,5-difluoro-3-methoxy-2-nitrobenzene and similar compounds in the development of sensitive detection systems for hazardous materials (Algarra et al., 2011).
Atmospheric Reactivity and Secondary Organic Aerosol Formation
The reactivity of nitrobenzene derivatives with hydroxyl radicals in the atmosphere, leading to secondary organic aerosol (SOA) formation and the generation of specific gas-phase oxidation products, is of significant interest in atmospheric chemistry. Research into the atmospheric reactivity of compounds like guaiacol can provide insights into the behavior of 1,5-difluoro-3-methoxy-2-nitrobenzene in environmental contexts, affecting air quality and public health (Lauraguais et al., 2014).
Photochemistry and Photophysics
The complex photochemistry and photophysics of nitroaromatic compounds, as studied in nitrobenzene, offer insights into the electronic transitions, decay paths, and potential for photo-induced reactions of 1,5-difluoro-3-methoxy-2-nitrobenzene. Understanding these properties is crucial for applications in photovoltaics, photochemical synthesis, and the design of light-responsive materials (Giussani & Worth, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
1,5-difluoro-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGOHULGVHKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438172 | |
| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoro-3-methoxy-2-nitrobenzene | |
CAS RN |
66684-61-5 | |
| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Difluoro-3-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

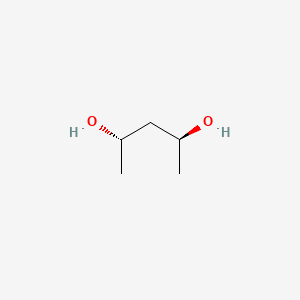
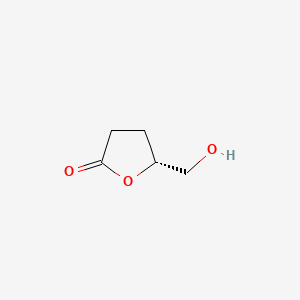
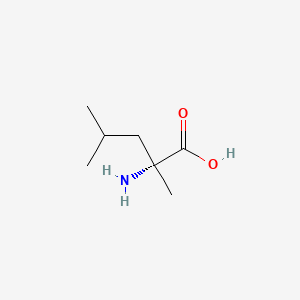
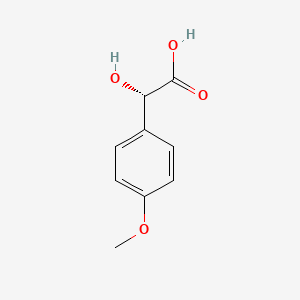
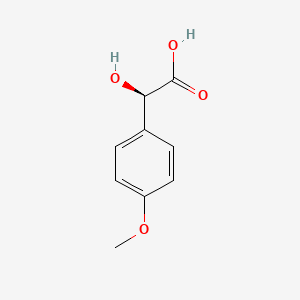


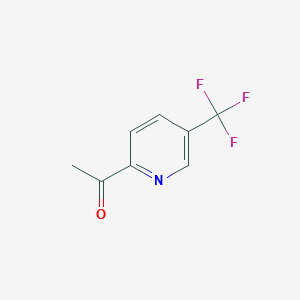
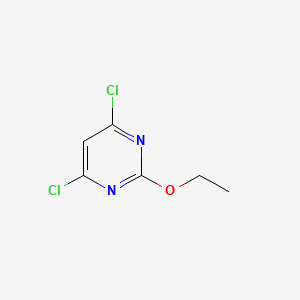
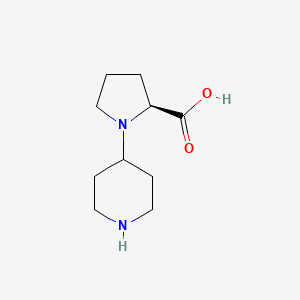
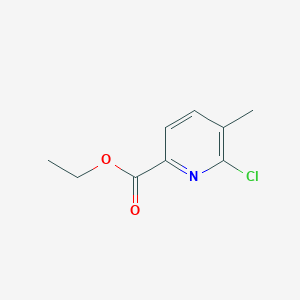

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
